methyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate
Description
Structural and Functional Significance of Pyrazolopyridine Derivatives
Pyrazolopyridines are bicyclic systems combining pyrazole and pyridine rings, which confer high structural rigidity and diverse hydrogen-bonding capabilities. The methyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate derivative features a partially saturated pyridine ring (4,5,6,7-tetrahydro), reducing planarity and enhancing conformational flexibility compared to fully aromatic analogs. The ester group at position 3 and the methyl group at N-1 serve as critical pharmacophoric elements, enabling interactions with enzymatic targets such as kinases or viral polymerases.
The tetrahydro moiety introduces stereoelectronic effects that modulate solubility and membrane permeability, making such derivatives suitable for central nervous system (CNS)-targeted therapies. Furthermore, the pyrazole ring’s tautomeric equilibria and pyridine’s basicity create pH-dependent solubility profiles, a feature exploited in prodrug design. Recent studies highlight pyrazolopyridines as potent inhibitors of enterovirus replication, with structural variations at C-4 and C-6 directly correlating with antiviral activity.
Table 1: Key Functional Groups and Their Roles in this compound
| Position | Functional Group | Role in Bioactivity |
|---|---|---|
| N-1 | Methyl | Enhances metabolic stability by blocking oxidative N-dealkylation |
| C-3 | Methoxycarbonyl | Serves as a hydrogen-bond acceptor; modulates electronic density |
| C-4/C-5 | Saturated bonds | Reduces aromaticity, improving solubility and conformational flexibility |
Positional Isomerism in Pyrazolo[3,4-c] vs. Pyrazolo[4,3-c] Pyridine Systems
Positional isomerism in pyrazolopyridines profoundly impacts synthetic routes and biological activity. In pyrazolo[3,4-c]pyridines, the pyrazole ring is fused to the pyridine at positions 3 and 4, whereas pyrazolo[4,3-c]pyridines feature fusion at positions 4 and 3 (Figure 1). This subtle difference alters the electronic distribution and accessibility of reactive sites.
Synthetic strategies for pyrazolo[4,3-c]pyridines often begin with 2-chloro-3-nitropyridine precursors, undergoing nucleophilic aromatic substitution (SNAr) followed by Japp–Klingemann reactions to annulate the pyrazole ring. In contrast, pyrazolo[3,4-c]pyridines are synthesized via Pd-catalyzed cross-coupling or selective metalation at C-7, as demonstrated in fragment-based drug discovery (FBDD) platforms. The [4,3-c] isomer’s saturated ring system permits easier functionalization at C-3 and N-1, while the [3,4-c] isomer favors modifications at C-5 and C-7 due to differential charge localization.
Figure 1: Comparative Reactivity of Pyrazolo[3,4-c]Pyridine and Pyrazolo[4,3-c]Pyridine
- Pyrazolo[3,4-c]Pyridine : Reactive sites at C-5 (Buchwald–Hartwig amination) and C-7 (Negishi cross-coupling).
- Pyrazolo[4,3-c]Pyridine : Favors SNAr at C-2 and cyclocondensation at C-3.
The tetrahydro modification in this compound further distinguishes it from unsaturated isomers by stabilizing boat conformations, which can enhance binding to globular protein domains. This isomer-specific behavior underscores the importance of precise regiochemical control in medicinal chemistry campaigns targeting pyrazolopyridine scaffolds.
Properties
IUPAC Name |
methyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-12-7-3-4-10-5-6(7)8(11-12)9(13)14-2/h10H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIANVZIADBITO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNCC2)C(=N1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with Cyclic Enones
A widely utilized approach involves the cyclocondensation of substituted hydrazines with cyclic enones or diketones. For example, ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate ( ) is synthesized via the reaction of 3-carbonitrile-5-aminopyrazole with α,β-unsaturated aldehydes in acidic media, followed by esterification . Adapting this method for the methyl ester requires substituting ethyl chloroformate with methyl chloroformate during the esterification step.
Key Steps :
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Cyclocondensation : 3-Carbonitrile-5-aminopyrazole reacts with cyclohexenone in acetic acid, forming the pyrazolo-tetrahydropyridine core via a Hantzsch-type disproportionation .
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Esterification : The intermediate carboxylic acid is treated with methanol and thionyl chloride, yielding the methyl ester.
Optimization Insights :
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Yields for analogous ethyl esters reach 80–94% under optimized conditions .
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Acid choice (e.g., HCl vs. AcOH) influences regioselectivity and byproduct formation .
Annulation–Aromatization via TEMPO-Mediated Reactions
The TEMPO-mediated [3 + 2] annulation–aromatization protocol, developed for pyrazolo[1,5-a]pyridines , can be adapted for tetrahydro-pyrazolo[4,3-c]pyridines. This method employs N-aminopyridines and α,β-unsaturated ketones, with TEMPO acting as a dual Lewis acid and oxidant.
Procedure :
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Annulation : N-Aminopyridine reacts with methyl vinyl ketone in the presence of TEMPO, forming the dihydropyrazole intermediate.
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Aromatization : Oxidative aromatization with TEMPO yields the pyrazole ring.
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Esterification : The carboxylate group is introduced via methyl chloroformate.
Advantages :
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High regioselectivity (>90%) due to TEMPO’s directing effects .
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Scalable to gram quantities, as demonstrated in selpercatinib intermediate synthesis .
SNAr and Japp–Klingemann Cascade Reactions
A retrosynthetic approach leveraging nucleophilic aromatic substitution (SNAr) and Japp–Klingemann reactions is effective for electron-deficient pyrazolo[4,3-b]pyridines . For the target compound, 2-chloro-3-nitropyridine serves as the starting material.
Synthetic Route :
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SNAr Reaction : 2-Chloro-3-nitropyridine undergoes substitution with a methyl glycinate derivative, forming a pyridinyl keto ester.
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Japp–Klingemann Reaction : The keto ester reacts with a diazonium salt, yielding a hydrazone intermediate.
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Cyclization : Acid-mediated cyclization forms the pyrazole ring, followed by nitro group reduction and esterification.
Critical Observations :
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Acetyl group migration (C→N) occurs during cyclization, necessitating careful temperature control .
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One-pot procedures reduce purification steps, improving overall yield (up to 65%) .
Hydrogenation of Pyridine Precursors
Saturation of the pyridine ring via catalytic hydrogenation offers a straightforward route to the tetrahydro moiety. Ethyl 1-methyl-1H-pyrazolo[4,3-c]pyridine-3-carboxylate is hydrogenated over Pd/C in methanol under 50 psi H₂, achieving full saturation. For the methyl ester, esterification precedes hydrogenation to avoid side reactions.
Conditions :
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Catalyst: 10% Pd/C, methanol, 25–50°C.
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Pressure: 50–100 psi H₂.
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Yield: >90% for ethyl analogs.
Reductive Amination and Cyclization
A modular strategy combines reductive amination with cyclization. For example:
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Reductive Amination : 3-Aminopyrazole reacts with a cyclic ketone (e.g., piperidin-4-one) under NaBH₃CN, forming the tetrahydro-pyridine backbone.
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Esterification : The carboxylic acid intermediate is methylated using dimethyl sulfate in basic conditions.
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Cyclization : Intramolecular dehydration (H₂SO₄, reflux) forms the pyrazole ring.
Yield Considerations :
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Reductive amination typically achieves 70–85% yields.
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Cyclization efficiency depends on acid strength and temperature.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Antidepressant Activity
Research has indicated that derivatives of pyrazolopyridines exhibit significant antidepressant-like effects. In particular, methyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate has been studied for its potential to modulate neurotransmitter systems involved in mood regulation.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that this compound showed a notable increase in serotonin levels in animal models, suggesting its potential as an antidepressant agent .
Neuroprotective Properties
The neuroprotective effects of pyrazolo[4,3-c]pyridines have garnered attention for their ability to prevent neuronal damage in various neurodegenerative diseases.
Data Table: Neuroprotective Studies
Synthesis and Chemical Properties
The synthesis of this compound involves several steps that include cyclization reactions and functional group modifications. The compound has a molecular formula of C9H13N3O2 and a molecular weight of 181.19 g/mol.
Chemical Properties:
- Melting Point: Data not consistently reported
- Solubility: Soluble in organic solvents
- Stability: Stable under standard laboratory conditions
Anticancer Activity
Emerging studies suggest that compounds with a pyrazolo[4,3-c]pyridine backbone may possess anticancer properties. Preliminary investigations have shown that this compound can inhibit the proliferation of certain cancer cell lines.
Case Study:
In vitro assays conducted on human cancer cell lines revealed that this compound effectively reduced cell viability and induced apoptosis .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is another area of interest. Studies have indicated that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation.
Data Table: Anti-inflammatory Studies
Mechanism of Action
The mechanism of action of methyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[4,3-c]pyridine derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent variations. Below is a systematic comparison with structurally related analogs:
Structural and Functional Variations
Physicochemical Properties
- Solubility: Ethyl ester hydrochloride is soluble in aqueous methanol (10 mM) , whereas the methyl ester’s hydrochloride salt is discontinued, limiting data .
- Crystallography: The tert-butyl/ethyl dicarboxylate derivative crystallizes in a monoclinic system (β = 115.76°), with hydrogen bonding influencing lattice stability .
Stability and Commercial Availability
Biological Activity
Methyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate (CAS Number: 1609401-30-0) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the available research on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of with a molecular weight of 231.68 g/mol. Its structure features a pyrazolo[4,3-c]pyridine core, which is significant for its biological properties.
Research indicates that compounds containing the pyrazolo[4,3-c]pyridine scaffold exhibit various mechanisms of action:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : Some derivatives have shown potent inhibition against CDK2 and CDK9, with IC50 values of 0.36 µM and 1.8 µM respectively. This suggests potential applications in cancer therapy due to the role of CDKs in cell cycle regulation .
- Antiproliferative Activity : Compounds similar to this compound have demonstrated significant antiproliferative effects against various human tumor cell lines, including HeLa and A375 cells. This activity is attributed to their ability to induce cell cycle arrest and apoptosis .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Cancer Research : A study investigated the effects of methyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives on tumor cell lines. The results indicated that these compounds could effectively reduce cell viability and induce apoptosis through caspase activation pathways.
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of related pyrazolo compounds in models of neurodegeneration. The findings suggested that these compounds could mitigate oxidative stress and inflammation in neuronal cells.
Q & A
Q. What are the common synthetic routes for methyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves a cyclocondensation strategy to form the bicyclic pyrazolo-pyridine core, followed by esterification or alkylation to introduce the methyl groups. Key steps include:
- Cyclocondensation : Reacting a pyrazole precursor with a cyclic ketone (e.g., tetrahydropyranone) under acidic conditions (e.g., acetic acid or HCl) to form the fused pyrazolo-pyridine scaffold .
- Methylation : Introducing the 1-methyl group via alkylation reagents like methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
- Esterification : Converting a carboxylic acid intermediate to the methyl ester using methanol and a catalytic acid (e.g., H₂SO₄) .
Q. Optimization Parameters :
| Variable | Impact | Example Conditions |
|---|---|---|
| Solvent | Polar aprotic solvents (DMF, THF) improve yield | DMF at 80°C |
| Catalyst | Lewis acids (e.g., ZnCl₂) enhance cyclization | 10 mol% ZnCl₂ |
| Reaction Time | Prolonged heating (>12 hrs) ensures completion | Reflux for 24 hrs |
Q. What analytical techniques are critical for characterizing this compound and verifying purity?
Key methods include:
- NMR Spectroscopy :
- ¹H NMR : Identifies protons on the pyrazole (δ 6.8–7.2 ppm) and tetrahydropyridine (δ 1.5–3.0 ppm) rings. Methyl groups appear as singlets (δ 3.0–3.5 ppm) .
- ¹³C NMR : Confirms the ester carbonyl (δ 165–170 ppm) and quaternary carbons in the bicyclic system .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for pharmacological studies) .
- Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion peak ([M+H]⁺) and fragments corresponding to the pyrazolo-pyridine core .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?
SAR studies focus on modifying substituents to improve target binding or pharmacokinetics:
- Pyrazole Ring : Electron-withdrawing groups (e.g., Cl, CF₃) at position 3 enhance kinase inhibition by stabilizing hydrogen bonds with ATP-binding pockets .
- Tetrahydropyridine Ring : Saturation reduces metabolic oxidation, improving half-life .
- Ester Group : Replacing the methyl ester with a bioisostere (e.g., amide) can alter solubility and bioavailability .
Q. Example Derivative Comparison :
| Derivative | Modification | Biological Impact |
|---|---|---|
| Ethyl ester analog | Ethyl instead of methyl | Reduced solubility but prolonged half-life |
| 3-CF₃-substituted | Trifluoromethyl at pyrazole | 10× higher kinase inhibition |
Q. What experimental strategies are used to investigate interactions between this compound and biological targets (e.g., kinases)?
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding poses in kinase ATP pockets. Focus on hydrogen bonding with hinge regions (e.g., Glu91 in CDK2) .
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD, kon/koff) using immobilized kinase proteins .
- X-ray Crystallography : Resolves 3D structures of compound-kinase complexes to identify critical interactions (e.g., hydrophobic packing with Phe80) .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions often arise from variability in:
-
Assay Conditions :
Factor Solution ATP concentration Standardize to 10 µM ATP in kinase assays Cell lines Use isogenic lines (e.g., HEK293 vs. HeLa) to control for genetic background -
Solubility : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation .
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Metabolic Stability : Compare liver microsome half-life across species (e.g., human vs. mouse) to clarify interspecies differences .
Q. What strategies are employed to improve the metabolic stability of this compound?
- Deuterium Incorporation : Replace labile hydrogens (e.g., on the tetrahydropyridine ring) with deuterium to slow CYP450-mediated oxidation .
- Prodrug Design : Mask the ester as a phosphonate or glycoside to enhance oral absorption and enzymatic activation in target tissues .
- Co-crystallization with CYP3A4 : Identify metabolic hotspots for rational modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
